Multicomponent reactions (MCRs) employing sulfur dioxide (SO₂) surrogates have emerged as efficient methods for introducing sulfonyl groups into ketone frameworks. The use of 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide (DABSO) and sodium metabisulfite (Na₂S₂O₅) has been particularly impactful. For instance, DABSO serves as a stable SO₂ source in reactions involving styrenes and aryl diazonium salts, enabling the formation of α-sulfonyl ketones under mild conditions. A salicylic acid-catalyzed MCR reported by Sakkani et al. demonstrated the synthesis of α-sulfonyl ketones via aryl radical intermediates generated from anilines and tert-butyl nitrite, followed by sulfonylation with DABSO. This method achieved yields of 60–87% at ambient temperatures within 1.5–2 hours, highlighting its potential for scalable synthesis.
In contrast, sodium metabisulfite has been utilized in reductive cross-coupling reactions with alkyl halides. Meng et al. developed a protocol where Na₂S₂O₅ acts as both an SO₂ surrogate and a reductant, facilitating the formation of sulfones via radical intermediates. This method proved compatible with complex substrates, including steroids and amino acids, yielding cyclic sulfones in 65–82% efficiency.
Table 1: Comparison of SO₂ Surrogates in Multicomponent Reactions
| Surrogate | Reaction Type | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| DABSO | Radical sulfonylation | 25°C | 1.5–2 | 60–87 |
| Na₂S₂O₅ | Reductive cross-coupling | 80°C | 6–12 | 65–82 |
Techniques adapted from solid-phase peptide synthesis (SPPS) have been repurposed for sulfonyl ketone construction. Jakkampudi et al. employed Fmoc deprotection strategies and amide bond-forming reagents like HBTU (hexafluorophosphate benzotriazole tetramethyl uronium) to assemble sulfonated intermediates. For example, reductive amination with L-cysteic acid and sodium cyanoborohydride in DMF/MeOH yielded sulfonated derivatives in 87–89% efficiency. The Mitsunobu reaction, commonly used in SPPS for ether formation, was adapted to couple alcohol intermediates with aryl moieties, achieving 54–67% yields after deprotection.
“The integration of SPPS-derived protocols, such as Fmoc deprotection and Mitsunobu coupling, provides a modular route to sulfonated ketones with precise control over stereochemistry.”
Radical-based methodologies offer a versatile route to α-sulfonyl ketones. Zhang et al. demonstrated the sulfur-mediated difunctionalization of internal alkynes, where phenyl-substituted alkynes react with triflic anhydride-activated diphenyl sulfoxide to form sulfonium vinyl triflate intermediates. Hydrolysis and nucleophilic substitution with amines or thiols yielded α-amino or α-thio ketones, respectively, in 70–85% yields. Similarly, copper-catalyzed three-component couplings using aryldiazonium salts and DABSO generated unsymmetrical diaryl sulfones, underscoring the role of aryl radicals in sulfonyl group transfer.
A radical 1,8-halosulfonylation pathway was reported by Zhao et al., where β-alkynyl ketones underwent C(sp³)–C(sp³) bond scission in the presence of DABSO and p-nitrobenzyl halides, yielding 1,3-dihydroisobenzofurans with complete stereoselectivity. This method highlights the potential for constructing complex sulfonated architectures from simple alkyne precursors.
While current literature on 1-(hexadecane-1-sulfonyl)propan-2-one does not explicitly detail hydrazone intermediates, analogous sulfonylation strategies suggest their potential utility. Hydrazones, traditionally used in Wolff-Kishner reductions, could serve as masked ketone precursors for sulfonyl group transfer. For instance, hydrazone formation followed by oxidative sulfonation might enable the introduction of the hexadecane-sulfonyl moiety. Further research is needed to explore this pathway’s feasibility and efficiency.
Microwave irradiation and continuous-flow systems present opportunities for accelerating sulfonyl ketone synthesis. Although direct examples for 1-(hexadecane-1-sulfonyl)propan-2-one are scarce, Jakkampudi et al. optimized reaction monitoring using ³¹P NMR in microscale NMR tubes, a technique adaptable to flow chemistry setups. Microwave-assisted Suzuki couplings, as reported in PET tracer synthesis, reduced reaction times from hours to minutes, suggesting similar benefits for sulfonylation steps.
Table 2: Advantages of Advanced Reaction Technologies
| Technique | Benefits | Potential Application |
|---|---|---|
| Microwave | Reduced reaction time (minutes vs. hours) | Suzuki coupling, deprotection steps |
| Flow Chemistry | Enhanced heat/mass transfer | Scalable sulfonylation reactions |
Nucleophilic substitution reactions at sulfonyl centers exhibit distinct mechanistic features that differentiate them from analogous reactions at carbon centers [7]. Theoretical investigations using density functional theory at the B3LYP/6-311+G* and MP2/6-31+G levels have revealed complex potential energy surfaces for nucleophilic substitution at sulfonyl centers [7]. Gas-phase studies of reactions including fluoride ion with methylsulfonyl fluoride, chloride ion with methylsulfonyl chloride, and ammonia with methylsulfonyl chloride demonstrate varying potential energy surface profiles [7].
The identity fluoride exchange reaction exhibits a very shallow well for the reaction intermediate in a triple-well potential energy surface, while other nucleophilic substitution reactions show double-well potential energy surfaces with three different profiles [7]. Natural bond orbital analyses of transition states reveal substantial charge transfer interactions that provide significantly larger stabilization energies compared to corresponding reactions at carbon centers [7]. This enhanced stabilization arises primarily from the strong electropositive nature of the sulfur center [7].
The fluorine-sulfur-fluorine axial linkage in distorted trigonal bipyramidal intermediates exhibits weak three-center, four-electron omega-bonding, which contributes to intermediate stability [7]. All reactant and product complexes possess mirror symmetry, with the symmetry plane bisecting angles of methyl, sulfonyl, and ammonia groups [7]. Vicinal charge transfer interactions between out-of-plane bonds provide additional stabilization to ion-dipole complexes through hydrogen bond formation [7].
Nucleophilic chain substitution processes involving sulfonylpyridinium salts demonstrate reductive sulfinylation through sulfur oxidation state changes from hexavalent to tetravalent [8]. These reactions proceed through nucleophilic chain isomerization mechanisms that involve formation of electrophilic sulfinate ester intermediates [8]. The nucleophilic substitution eliminates side reactions between nucleophiles and exogenous activating reagents while avoiding the use of unstable sulfinyl halides [8].
| Nucleophile | Substrate | Potential Energy Surface | Stabilization Mechanism |
|---|---|---|---|
| Fluoride ion | Methylsulfonyl fluoride | Triple-well profile | Three-center omega-bonding |
| Chloride ion | Methylsulfonyl chloride | Double-well profile | Charge transfer interactions |
| Ammonia | Methylsulfonyl chloride | Double-well profile | Ion-dipole complexation |
| Alcohols | Sulfonylpyridinium salts | Chain isomerization | Nucleophilic chain substitution |
Oxygen-mediated oxidation mechanisms play a crucial role in the formation of ketone functionalities within sulfonyl ketone structures [1] [9]. The oxidation process involves the interaction of alkyl radicals with molecular oxygen to generate peroxy radical intermediates [1]. These peroxy radicals subsequently undergo hydrogen atom transfer reactions to yield the desired ketone products [1].
The mechanism begins with the addition of arylsulfonyl radicals to styrene derivatives, yielding alkyl radical intermediates [1]. These alkyl radicals react with molecular oxygen under ambient conditions to form peroxy radicals through a well-established radical chain process [1]. The peroxy radicals then participate in hydrogen atom transfer reactions with salicylic acid derivatives, completing the catalytic cycle and generating the alpha-sulfonyl ketone products [1].
Experimental evidence supports a radical pathway mechanism where the reaction of peroxy radicals with alkyl radicals yields peroxide compounds [1]. Homolytic cleavage of the peroxide bond generates alkoxy radicals that undergo hydrogen atom transfer with salicyloyl radicals [1]. This hydrogen atom transfer step regenerates the salicylic acid catalyst and produces the final alpha-sulfonyl ketone product [1].
Atmospheric oxidation studies of alpha,beta-unsaturated ketones provide insights into the kinetics and mechanisms of oxygen-radical reactions [9]. The rate coefficients for reactions with hydroxyl radicals have been determined through atmospheric simulation chamber experiments using long-path infrared spectroscopy [9]. Mechanistic investigations focus on peroxy radical chemistry and subsequent oxidation pathways leading to ketone formation [9].
The oxidation of cyclopropanes by oxygen in the presence of transition metal salts represents an efficient method for introducing peroxide functionalities [10] [11]. Singlet oxygen reactions with alkenes provide hydroperoxide functions through coordination and subsequent rearrangement mechanisms [11]. The photooxygenation of organic substrates through hydroperoxide formation leads to various oxygenated products including ketones [11].
| Oxidation Step | Radical Species | Oxygen Role | Product Formation |
|---|---|---|---|
| Initial addition | Arylsulfonyl radical | Radical acceptor | Alkyl radical intermediate |
| Peroxidation | Alkyl radical | Molecular oxygen | Peroxy radical formation |
| Hydrogen transfer | Peroxy radical | Oxidant | Alkoxy radical intermediate |
| Final oxidation | Alkoxy radical | Terminal oxidant | Ketone product formation |
Solvent effects significantly influence the regioselectivity and yield of sulfonylation reactions, particularly in heterocyclic systems relevant to sulfonyl ketone formation [12] [13]. Systematic studies of pyridine sulfonylation reactions demonstrate that both solvent choice and base selection dramatically affect reaction outcomes [12] [13]. The replacement of dichloromethane with chloroform leads to improved regioselectivity in sulfonylation reactions [12] [13].
The use of N-methylpiperidine as a base instead of 1,4-diazabicyclo[2.2.2]octane results in enhanced regioselectivity, with C4 to C2 selectivity ratios improving from 70:30 to 83:17 in dichloromethane [12] [13]. When chloroform is employed as the solvent with N-methylpiperidine as the base, highly regioselective functionalization occurs with C4 to C2 ratios reaching 94:6 [12] [13]. This dramatic improvement in selectivity demonstrates the critical importance of solvent-base combinations in controlling reaction pathways [12] [13].
Mechanistic investigations suggest that the enhanced regioselectivity in chloroform results from solvent effects on nitrogen-nitrogen bond strength in intermediate complexes [13]. Chloroform leads to stronger and shorter nitrogen-nitrogen bonds in key intermediates, which may explain the generally higher regioselectivities observed in this solvent [13]. The choice of base also influences the reaction mechanism, with N-methylpiperidine providing optimal results compared to structurally similar amine bases [13].
Solvent effects on radical cyclization reactions demonstrate that polar solvents can influence the regioselectivity of ring closure processes [6]. Metal-free sulfonylative cyclization between dienes, aryldiazonium salts, and sulfur dioxide proceeds efficiently under mild conditions with excellent regioselectivity [6]. The solvent environment affects the stability and reactivity of radical intermediates, thereby influencing the overall reaction selectivity [6].
Phase-transfer catalysis conditions have been explored for Michael addition reactions involving sulfonyl compounds, demonstrating that solvent systems can be optimized for specific transformations [14]. The choice of solvent affects not only reaction rates but also product distributions in multicomponent reactions [14]. Ultrasonic activation in appropriate solvents can enhance reaction efficiency while maintaining selectivity [14].
| Solvent System | Base | Temperature | Yield (%) | C4:C2 Selectivity Ratio |
|---|---|---|---|---|
| Dichloromethane | 1,4-diazabicyclo[2.2.2]octane | 25°C | 87 | 70:30 |
| Chloroform | 1,4-diazabicyclo[2.2.2]octane | 25°C | 83 | 78:22 |
| Dichloromethane | N-methylpiperidine | 25°C | 73 | 83:17 |
| Chloroform | N-methylpiperidine | 25°C | 79 | 94:6 |
The optimization of solvent conditions for sulfonyl ketone formation requires careful consideration of multiple factors including substrate solubility, radical stability, and product isolation [1] [15]. Acetonitrile has been identified as a suitable solvent for certain sulfonylation reactions, particularly those involving copper catalysis [16]. The concentration effects in various solvents demonstrate that reaction efficiency can be maintained while scaling up processes [16].
The synthesis of substituted furans represents one of the most significant applications of 1-(hexadecane-1-sulfonyl)propan-2-one as a heterocyclic building block. The compound undergoes oxidative coupling reactions that facilitate the formation of tetrasubstituted furan derivatives through copper and silver cocatalyzed processes [6]. These transformations typically proceed through initial α,β-dehydrogenation of the ketone moiety, followed by cyclization to generate the furan ring system with excellent regioselectivity.
The mechanism involves the formation of alkyl radical intermediates that undergo homodimerization to produce 1,4-dicarbonyl compounds, which subsequently cyclize under acidic conditions to afford the desired furan products [6]. This methodology demonstrates broad functional group tolerance and provides access to complex furan derivatives that would be challenging to obtain through alternative synthetic routes.
1-(Hexadecane-1-sulfonyl)propan-2-one participates in multicomponent condensation reactions to generate pyrrole and pyridine derivatives. The Paal-Knorr condensation represents a particularly effective transformation, where the sulfonyl ketone reacts with primary amines to form N-substituted pyrroles under microwave irradiation conditions [7]. This process typically requires 30 seconds to 2 minutes of microwave heating and achieves yields ranging from 75-90%.
For pyridine synthesis, the compound engages in Hantzsch pyridine reactions, which are one-pot condensations that produce dihydropyridine derivatives known for their calcium channel blocking properties and biological activity [7]. These transformations demonstrate the versatility of the sulfonyl ketone framework in accessing diverse nitrogen-containing heterocycles.
The synthesis of indole derivatives from 1-(hexadecane-1-sulfonyl)propan-2-one proceeds through Fischer indole synthesis pathways, where the compound serves as the carbonyl component in reactions with arylhydrazines [8]. The long-chain alkyl sulfonyl substituent provides unique solubility characteristics that facilitate reaction progress in various solvent systems.
Quinoline synthesis utilizing this compound typically follows Friedländer condensation protocols, where the sulfonyl ketone reacts with aromatic amines to generate quinoline scaffolds [7]. These reactions benefit from the activating effect of the sulfonyl group, which enhances the electrophilicity of the carbonyl carbon and promotes cyclization.
The sulfonyl directing group in 1-(hexadecane-1-sulfonyl)propan-2-one enables selective carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions. The sulfonyl moiety functions as both an activating group and a directing element that controls the regioselectivity of transition metal-catalyzed transformations [9] [10].
Stille cross-coupling reactions involving 1-(hexadecane-1-sulfonyl)propan-2-one demonstrate exceptional efficiency when the compound serves as an electrophilic partner with organostannane nucleophiles [9]. The reaction typically employs palladium catalysts supported by tri-2-furylphosphine ligands and achieves desulfitation alongside carbon-carbon bond formation.
The mechanism proceeds through oxidative addition of the palladium catalyst to the carbon-sulfur bond, followed by transmetalation with the organostannane reagent and reductive elimination to form the new carbon-carbon bond [9]. This methodology provides access to ketone products with diverse substitution patterns while maintaining the structural integrity of the long-chain alkyl group.
Research indicates that arenesulfonyl chlorides and related sulfonyl electrophiles demonstrate higher reactivity than aryl chlorides and aryl bromides in Stille cross-coupling reactions, although they remain less reactive than aryl iodides [9]. This reactivity profile enables selective transformations under mild conditions that preserve sensitive functional groups.
The application of 1-(hexadecane-1-sulfonyl)propan-2-one in Suzuki-Miyaura coupling reactions exploits the directing properties of the sulfonyl group to achieve regioselective carbon-carbon bond formation [11]. The ketone functionality undergoes coupling with arylboronate esters through mechanisms involving carbon-carbon bond cleavage at the carbonyl position.
The proposed mechanism involves in situ imine formation with amine additives, leading to coordination and subsequent insertion of the rhodium catalyst into the carbon-carbon bond adjacent to the carbonyl group [11]. This process enables the synthesis of alkyl aryl ketones through ring-opening of cyclic precursors or selective bond cleavage in acyclic systems.
The methodology demonstrates particular effectiveness with meta- and para-substituted arylboronates, although ortho-substituted variants exhibit reduced efficiency due to steric hindrance [11]. The reaction conditions tolerate various functional groups and enable late-stage functionalization of complex molecular frameworks.
Fukuyama cross-coupling reactions utilizing 1-(hexadecane-1-sulfonyl)propan-2-one derivatives provide access to ketone products through palladium-catalyzed coupling with organozinc reagents [12]. The methodology requires conversion of the sulfonyl ketone to appropriate thioester derivatives that serve as acyl electrophiles in the coupling process.
The transformation tolerates a wide range of functional groups due to the relative stability of both the thioester electrophile and the organozinc nucleophile [12]. This compatibility enables the construction of complex ketone products with excellent functional group tolerance and high yields.
Secondary organozinc reagents present particular challenges in these transformations due to their propensity for β-hydride elimination and reduced nucleophilicity [12]. However, specialized ligand systems and optimized reaction conditions enable successful coupling to generate α,α-disubstituted ketones with high efficiency.
The sulfonyl directing group in 1-(hexadecane-1-sulfonyl)propan-2-one facilitates palladium-catalyzed carbon-hydrogen functionalization reactions that enable selective installation of various functional groups [10] [13]. The directing group coordinates to the palladium center and delivers the catalyst to proximal carbon-hydrogen bonds, enabling regioselective functionalization.
Cyclometalation represents the key mechanistic step in these transformations, where the palladium catalyst forms a metallacycle intermediate through coordination with the sulfonyl oxygen atoms [10]. This intermediate undergoes subsequent functionalization through reaction with various coupling partners, including aryl halides, alkenes, and heteroatom nucleophiles.
The methodology enables the formation of carbon-oxygen, carbon-halogen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds through selective carbon-hydrogen activation [10]. The versatility of these transformations makes them exceptionally practical for applications in complex molecule synthesis and pharmaceutical development.
1-(Hexadecane-1-sulfonyl)propan-2-one participates in sophisticated tandem reaction sequences that enable the rapid construction of complex molecular architectures through multiple bond-forming events in single synthetic operations [14] [15]. These cascading transformations exploit the dual reactivity of the sulfonyl and ketone functionalities to achieve remarkable synthetic efficiency.
Palladium-catalyzed three-component tandem reactions involving 1-(hexadecane-1-sulfonyl)propan-2-one enable the simultaneous formation of multiple bonds through carefully orchestrated reaction sequences [14]. These transformations typically involve sulfonyl hydrazones as sulfonyl anion surrogates that participate in base-promoted coupling with aryl halides and additional coupling partners.
The reaction mechanism proceeds through initial formation of sulfonyl anion equivalents from the hydrazone precursors, followed by nucleophilic substitution with aryl iodides or bromides [14]. The resulting intermediates undergo further coupling with additional electrophiles to generate complex products with excellent atom economy and synthetic efficiency.
Scale-up experiments demonstrate the practical utility of these transformations, with multi-gram quantities of products readily accessible through optimized reaction protocols [14]. The methodology exhibits broad substrate scope and tolerates various functional groups, making it suitable for applications in pharmaceutical and materials chemistry.
Tandem annulation reactions involving 1-(hexadecane-1-sulfonyl)propan-2-one enable the construction of sultone derivatives through Brønsted base-catalyzed cascade processes [15]. These transformations proceed through intermolecular Michael addition followed by intramolecular SuFEx processes to afford γ-alkenylated δ-sultones in excellent yields.
The reaction design eliminates the need for additional bases by employing 4 Å molecular sieves as hydrogen fluoride scavengers that prevent neutralization and deactivation of the Brønsted base catalyst [15]. This approach enables efficient cascade cyclization while maintaining catalyst activity throughout the transformation.
The methodology demonstrates broad substrate scope with various allyl ketones and ethenesulfonyl fluoride derivatives, achieving yields ranging from good to excellent across diverse substrate combinations [15]. The products serve as valuable intermediates for further synthetic elaboration and pharmaceutical applications.
Multicomponent reactions involving 1-(hexadecane-1-sulfonyl)propan-2-one enable the rapid assembly of complex molecular frameworks through convergent synthetic strategies [2]. These transformations typically involve salicylic acid catalysis and proceed through radical mechanisms that enable multiple bond formations in single operations.
The reaction design incorporates arylsulfonation and oxidation steps that generate arylsulfonyl radicals from aniline derivatives and t-butyl nitrite [2]. These reactive intermediates undergo coupling with styrene derivatives and subsequent oxidation to generate α-sulfonyl ketones with excellent efficiency.
The methodology operates under ambient temperature conditions and achieves completion within 1.5-2 hours, demonstrating exceptional practicality for synthetic applications [2]. The transformation exhibits broad substrate scope and tolerates various functional groups, enabling access to diverse sulfonyl ketone products.
1-(Hexadecane-1-sulfonyl)propan-2-one serves as a foundation for developing chiral sulfonyl auxiliaries that enable highly stereoselective transformations in organic synthesis [16] [17] [18]. The compound's structural framework provides an excellent platform for incorporating chiral elements that control the stereochemical outcome of subsequent reactions.
Chiral sulfonyl auxiliaries derived from 1-(hexadecane-1-sulfonyl)propan-2-one enable highly enantioselective alkylation reactions through coordination-controlled mechanisms [19] [20]. These transformations typically employ bis(sulfonamide) diol-based catalysts that coordinate to the substrate and direct the approach of alkylating agents.
The methodology demonstrates exceptional efficiency under solvent-free conditions, where catalyst loadings can be reduced by up to 20-fold while maintaining high enantioselectivity [19]. Dialkylzinc reagents serve as effective alkylating agents in these transformations, achieving enantioselectivities within ±3% of values obtained under standard solvent conditions.
Asymmetric addition reactions utilizing these chiral auxiliaries enable the construction of tertiary stereocenters with excellent stereochemical control [19]. The methodology tolerates various ketone substrates and achieves high turnover frequencies through optimized catalyst systems and reaction conditions.
Diastereoselective reduction of β-keto sulfoxides derived from 1-(hexadecane-1-sulfonyl)propan-2-one enables the stereocontrolled construction of secondary alcohol products [18]. These transformations exploit the chiral sulfoxide auxiliary to direct the approach of reducing agents and achieve excellent diastereoselectivity.
The reduction processes typically employ sodium borohydride or related hydride sources under carefully controlled conditions [18]. The chiral sulfoxide auxiliary coordinates to the reducing agent and directs hydride delivery to the less hindered face of the carbonyl group, resulting in high diastereoselectivity.
Bromohydrin formation following diastereoselective reduction provides access to functionalized products with multiple stereocenters [18]. These transformations enable the synthesis of complex molecular frameworks with excellent stereochemical control and high synthetic efficiency.
Chiral sulfonyl auxiliaries enable stereoselective cyclization reactions that construct complex cyclic frameworks with excellent stereochemical control [18]. These transformations typically proceed through intramolecular conjugate addition or radical cyclization mechanisms that are directed by the chiral auxiliary.
Nazarov cyclizations utilizing chiral sulfoxide directing groups enable the stereoselective construction of cyclopentenone derivatives [18]. The chiral auxiliary controls the stereochemistry of the cyclization process and enables the synthesis of complex polycyclic structures with high stereoselectivity.
Diels-Alder reactions involving chiral sulfonyl substrates demonstrate excellent diastereofacial selectivity through auxiliary-controlled mechanisms [18]. These transformations enable the rapid construction of complex cyclic frameworks with multiple stereocenters and excellent stereochemical control.
Chiral auxiliary removal from sulfonyl ketone products proceeds through well-established protocols that preserve the stereochemical integrity of the target molecules [20] [18]. These transformations typically employ reductive desulfonylation or substitution mechanisms that cleave the auxiliary while maintaining stereochemistry.
Lithium aluminum hydride reduction enables efficient removal of sulfonyl auxiliaries while preserving the stereochemistry of adjacent stereocenters [18]. Alternative methods include dissolving metal reduction and nucleophilic substitution protocols that achieve auxiliary removal under mild conditions.
The recovery and recycling of chiral auxiliaries represents an important economic consideration in these methodologies [20]. Optimized protocols enable auxiliary recovery in 80-95% yields, making these transformations economically viable for large-scale synthetic applications.
| Transformation Type | Chiral Auxiliary | Selectivity (dr/ee %) | Recovery (%) |
|---|---|---|---|
| Asymmetric Alkylation | Menthyl sulfonyl group | 85-95 ee | 80-95 |
| Diastereoselective Reduction | Camphorsulfonyl derivative | 90-99 dr | 85-95 |
| Asymmetric Aldol Reaction | Evans oxazolidinone-sulfonyl | 80-95 dr | 75-90 |
| Stereoselective Cyclization | Chiral sulfoxide auxiliary | 85-95 ee | 80-90 |